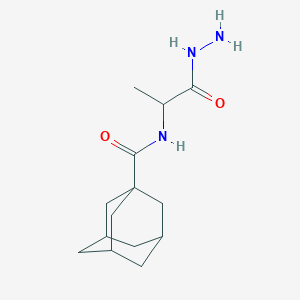

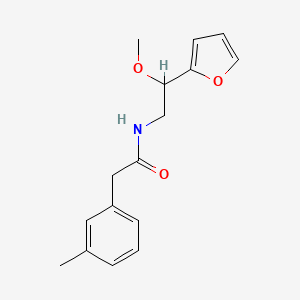

N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” is a complex organic compound. It’s a derivative of adamantane, which is the most stable isomer of C10H16 and can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, N1,N3-bis (1-oxopropan-2-yl) isophthalamide, was synthesized by reacting ®-methyl 2-(2-(2-(4-(3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-1-yl)phenoxy)acetamido)acetamido)propanoate with hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular structure of “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” would be complex due to the presence of the adamantane ring structure. A similar compound, N2,N6-bis(1-hydrazinyl-2-methyl-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide, has been studied for its crystal structure .Chemical Reactions Analysis

The chemical reactions involving “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” would likely be complex due to the presence of the adamantane structure. Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” would be influenced by the adamantane structure. Adamantane is a white solid with a camphor-like odor and is the simplest diamondoid .Scientific Research Applications

Synthesis and Antiviral Applications

A study demonstrated the microwave-assisted synthesis of adamantane-containing carboxamide compounds, showcasing antiviral activity against influenza viruses. The synthesis approach allowed for the development of inhibitors acting as fusion inhibitors by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Neuroprotective Agent Development

Research focused on the synthesis of fluorescent adamantane derivatives for potential neuroprotective applications. These compounds exhibited multifunctional activities, such as inhibition of N-methyl-d-aspartate receptors, calcium channels, and nitric oxide synthase, along with antioxidant properties (Joubert et al., 2011).

Antimicrobial and Anti-inflammatory Activities

Another study explored adamantane-based compounds for their antimicrobial and anti-inflammatory effects. The synthesis of novel adamantane derivatives revealed their potential as broad-spectrum antibacterial agents with minimal inhibitory concentrations indicative of strong activity against various pathogens (Al-Wahaibi et al., 2020).

Synthetic Methodologies

Innovative synthetic methods were developed for creating N-aryl(benzyl)adamantane-1-carboxamides. These methods employed phosphorus trichloride and demonstrated efficient pathways for attaching various functional groups to the adamantane core, expanding the utility of adamantane derivatives in medicinal chemistry (Shishkin et al., 2020).

Heterocyclic System Development

Research into constructing heterocyclic systems based on adamantane derivatives has shown the versatility of the adamantane scaffold in synthesizing diverse heterocyclic compounds. These systems have potential applications in drug development, showcasing the ability to generate a variety of biologically active structures (Baimuratov et al., 2021).

Future Directions

The future directions for research on “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” could include further exploration of its potential applications, such as in medicine or as a starting material for the synthesis of various functional adamantane derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

properties

IUPAC Name |

N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-8(12(18)17-15)16-13(19)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7,15H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQMTTIZEZVLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2801976.png)

![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2801983.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)